molecular formula C17H13FN2O B2445788 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide CAS No. 341960-60-9

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No. B2445788
CAS RN: 341960-60-9
M. Wt: 280.302
InChI Key: FSJWWZQGPRRPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies and has shown minimal toxicity. 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has also been shown to have a favorable safety profile in clinical trials, with manageable adverse effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation is the lack of long-term safety data, as the compound is still in the early stages of clinical development.

Future Directions

There are several potential future directions for the development of 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide. One direction is the evaluation of its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the investigation of its potential use in other diseases, such as autoimmune disorders. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide in clinical trials.

Synthesis Methods

The synthesis of 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide involves several steps, including the reaction of 4-fluorobenzaldehyde with 3-methylphenylacetonitrile to form an intermediate. This intermediate is then reacted with propargylamine to form the final product, 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide.

Scientific Research Applications

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has been studied extensively for its potential use in cancer treatment. The compound has shown efficacy in inhibiting the growth of cancer cells and inducing apoptosis in preclinical studies. Clinical trials are currently underway to evaluate the safety and efficacy of 2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide in patients with various types of cancer.

properties

IUPAC Name

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-3-2-4-16(9-12)20-17(21)14(11-19)10-13-5-7-15(18)8-6-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJWWZQGPRRPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide

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